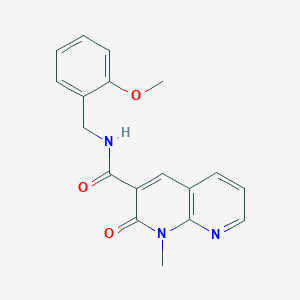

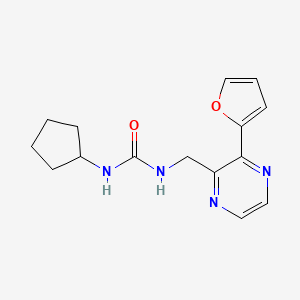

![molecular formula C23H19NO3S B2604065 1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797642-61-5](/img/structure/B2604065.png)

1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains a thiophene group, a benzoyl group, and a spiro[isobenzofuran-1,3’-piperidin] group . Thiophene is a five-membered heterocyclic compound with four carbon atoms and a sulfur atom . The benzoyl group is a functional group characterized by a benzene ring connected to a carbonyl group . Spiro compounds are typically organic compounds that have two or more rings that share only one atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing thiophene and benzoyl compounds. For example, thiophene compounds can be synthesized from 1,3-diketones and elemental sulfur . Benzoyl compounds can be synthesized through the Friedel-Crafts acylation, a reaction that involves the acylation of aromatic rings .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the thiophene group could potentially make the compound aromatic and relatively stable . The benzoyl group could confer reactivity due to the presence of the carbonyl group .Applications De Recherche Scientifique

Sigma Ligand Research

1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one and its derivatives have been studied extensively as sigma ligands, showing high affinity for sigma 2 binding sites. These compounds demonstrate varying affinities based on the structural factors, particularly the N-substituent and the position of substituents in the benzene ring (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

Several derivatives of this compound have been synthesized with potential applications as central nervous system agents. This includes studies on derivatives like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues, which have shown marked inhibition of tetrabenazine-induced ptosis, indicating potential antidepressant activity (Bauer et al., 1976).

Neurokinin Receptor Antagonists

Compounds containing the spiro-substituted piperidine structure derived from this compound have been explored as neurokinin receptor antagonists. These compounds, such as YM-35375, have shown potent inhibitory activity against neurokinin-induced bronchoconstriction in animal models (Kubota et al., 1998).

Spirocyclic Sigma Receptor Ligands

Thiophene bioisosteres of spirocyclic sigma receptor ligands have been developed, featuring high potency and selectivity for sigma receptors. These compounds, including N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans], show significant affinity for sigma receptors and potential sigma 1 antagonistic activity in animal assays (Oberdorf et al., 2008).

Antihypertensive and Diuretic Properties

Some derivatives of this compound have shown species-specific antihypertensive and diuretic activities in animal models. This includes compounds like Benzenesulfenamide 3 (Klioze & Novick, 1978).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1'-(4-thiophen-3-ylbenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S/c25-21(17-8-6-16(7-9-17)18-10-13-28-14-18)24-12-3-11-23(15-24)20-5-2-1-4-19(20)22(26)27-23/h1-2,4-10,13-14H,3,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKXEEBUDDGWOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)C3=CC=C(C=C3)C4=CSC=C4)C5=CC=CC=C5C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

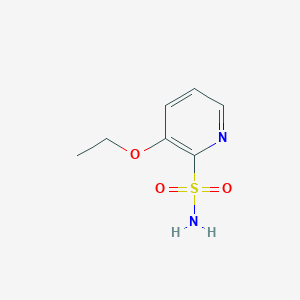

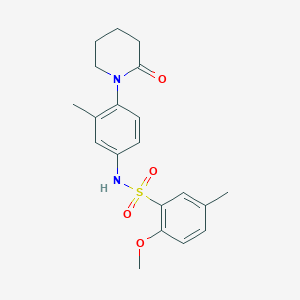

![N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2603988.png)

![3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

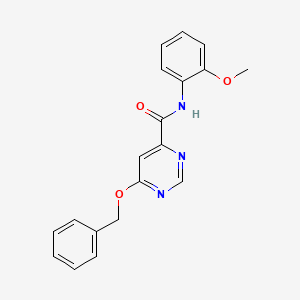

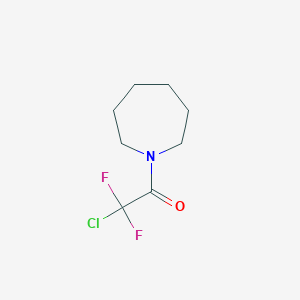

![(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2603995.png)

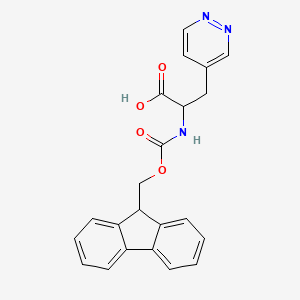

![Methyl 4-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2603997.png)

![Tert-butyl N-spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate](/img/structure/B2604002.png)

![1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B2604005.png)